Product packaging for Ketorolac(1-)(Cat. No.:)

Ketorolac(1-)

Cat. No.: B1256309
M. Wt: 254.26 g/mol
InChI Key: OZWKMVRBQXNZKK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ketorolac(1-) is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of ketorolac. The major species at pH 7.3. It is a monocarboxylic acid anion and an amino-acid anion. It is a conjugate base of a ketorolac.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12NO3- B1256309 Ketorolac(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12NO3-

Molecular Weight

254.26 g/mol

IUPAC Name

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/p-1

InChI Key

OZWKMVRBQXNZKK-UHFFFAOYSA-M

SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-]

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-]

Origin of Product

United States

Chemical Entity: Ketorolac 1 in Academic Research

Generated codeGenerated code

Synthetic Methodologies for Ketorolac and Its Analogues

Historical Synthetic Routes and Challenges

Early synthetic approaches to ketorolac (B1673617) often involved multi-step procedures starting from readily available precursors like pyrrole (B145914) or glutarate derivatives. google.comgoogle.com These historical routes, while providing access to the target molecule, frequently presented challenges related to reaction efficiency, byproduct formation, and complex purification steps.

Multistep Synthesis Approaches

Multistep syntheses typically involve a sequence of reactions to build the pyrrolizine ring system and append the necessary substituents. One common strategy utilizes pyrrole as a starting material, undergoing a series of transformations including alkylation, acylation, cyclization, and hydrolysis. google.comcjph.com.cn Another approach begins with 3-keto-1,5-dimethyl glutarate. google.comgoogle.com

Key Reaction Steps: Benzoylation, N-alkylation, and C-alkylation

Several key reaction steps are central to the synthesis of ketorolac:

Benzoylation: The introduction of the benzoyl group at the 5-position of the pyrrolizine core is a critical step. This is often achieved through Friedel-Crafts acylation or modified acylation reactions using benzoyl chloride or related reagents. cjph.com.cngoogle.comgoogle.com Challenges in this step can include achieving regioselectivity and minimizing the formation of unwanted byproducts, such as di-benzoylated compounds.

N-alkylation: Alkylation of the nitrogen atom in a pyrrole or a pyrrolizine precursor is necessary to form the cyclic structure. This step typically involves reacting the nitrogen-containing intermediate with a suitable alkylating agent, such as 1,2-dichloroethane (B1671644) or N-2-bromoethylpyrrole. cjph.com.cngoogle.comgoogle.comcjph.com.cn The choice of solvent and base can significantly impact the reaction rate and yield. cjph.com.cn

C-alkylation: Alkylation at a carbon atom is crucial for introducing the carbon chain that will ultimately bear the carboxylic acid group and facilitate cyclization. This often involves the alkylation of an activated methylene (B1212753) group, such as in diethyl malonate, with an alkyl halide. cjph.com.cncjph.com.cn The use of appropriate bases and reaction conditions is essential for efficient C-alkylation. cjph.com.cn

Cyclization and Hydrolysis Procedures

Following alkylation steps, cyclization is required to form the dihydro-1H-pyrrolizine ring system. This is typically achieved by intramolecular ring formation, often promoted by a base. cjph.com.cngoogle.comgoogle.comlookchem.com The cyclization of pyrrolylbutanamide intermediates, for instance, can be carried out in the presence of a strong base and a phase-transfer catalyst.

The final step in many synthetic routes involves hydrolysis of an ester or amide precursor to reveal the carboxylic acid function of ketorolac. cjph.com.cngoogle.comgoogle.comlookchem.com Hydrolysis is commonly performed using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often under elevated temperatures. google.comgoogle.comlookchem.comgoogle.comgoogle.com Subsequent acidification is necessary to obtain the carboxylic acid form of ketorolac. google.comgoogle.com

Advanced Synthetic Strategies and Sustainable Chemistry Principles

More recent efforts in ketorolac synthesis have focused on developing advanced strategies that address the limitations of historical routes, incorporating principles of sustainable chemistry to enhance efficiency and reduce environmental impact. google.compatsnap.comresearchgate.netresearchgate.netmdpi.com

Efficiency and Environmental Impact Considerations in Synthesis

Improving the efficiency of ketorolac synthesis involves minimizing the number of steps, increasing yields, and reducing reaction times. google.comcjph.com.cnpatsnap.com Challenges in historical methods, such as lengthy reaction times and difficult post-treatment, have driven the development of optimized processes. google.com

Sustainable chemistry principles are increasingly being applied to chemical synthesis to minimize waste, reduce the use of hazardous substances, and lower energy consumption. researchgate.netresearchgate.netjetir.org For ketorolac production, this translates to exploring greener solvents, developing catalytic systems, and designing more atom-economical routes. google.comresearchgate.netresearchgate.netjetir.org The environmental impact of pharmaceutical manufacturing, including the production of ketorolac, is a growing concern, prompting research into cleaner technologies. janusinfo.seresearchgate.net

Novel Catalytic Systems in Ketorolac Production

The development of novel catalytic systems plays a significant role in improving the efficiency and sustainability of ketorolac synthesis. Catalysts can accelerate reactions, increase selectivity, and allow for milder reaction conditions, thereby reducing energy consumption and minimizing byproduct formation. jetir.org While specific details on proprietary catalytic systems for large-scale ketorolac production are often not publicly disclosed, research in related areas and patent literature suggest the exploration of various catalytic approaches. google.comgoogle.com

Biocatalysis, utilizing enzymes, is an emerging area in sustainable synthesis that has shown promise in the context of ketorolac, particularly for the resolution of its enantiomers. researchgate.netresearchgate.netmdpi.com Mechanoenzymatic methods using lipases, for instance, have been explored for the enantioselective esterification or hydrolysis of ketorolac, allowing for the isolation of specific enantiomers with high purity. researchgate.netresearchgate.netmdpi.com

Furthermore, research into photocatalysis for the degradation of ketorolac in water systems highlights the broader interest in catalytic solutions related to this compound, even if focused on environmental remediation rather than synthesis itself. researchgate.networktribe.com

Here is a table summarizing some key aspects of Ketorolac synthesis:

AspectDescription
Starting Materials Pyrrole, 3-keto-1,5-dimethyl glutarate, N-2-bromoethylpyrrole, 2,5-dimethoxytetrahydrofuran (B146720), diethyl malonate
Key Reaction Types Benzoylation, N-alkylation, C-alkylation, Cyclization, Hydrolysis, Decarboxylation
Common Reagents Benzoyl chloride, alkyl halides (e.g., 1,2-dichloroethane, N-2-bromoethylpyrrole), diethyl malonate, strong bases (e.g., NaOH, KOH), strong acids (e.g., HCl), phase-transfer catalysts, Grignard reagents
Historical Challenges Multistep procedures, byproduct formation, complex purification, lengthy reaction times
Advanced Strategies Focus Improved efficiency, reduced environmental impact, greener solvents, novel catalysts, atom economy
Emerging Techniques Biocatalysis (e.g., enzymatic resolution), Mechanoenzymatic methods

Synthesis of Core Pyrrolizine Ring System and Precursors

The pyrrolizine ring system in ketorolac is a bicyclic structure formed by fusing a five-membered pyrrole ring with a five-membered nitrogen-containing ring. Several synthetic strategies have been developed to construct this core, often starting from simpler pyrrole derivatives or acyclic precursors that undergo cyclization.

One approach involves the use of N-(2-bromoethyl)pyrrole (BEP) as a key intermediate. BEP can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran (2,5-DMT) and bromoethylamine hydrobromide (BEA.HBr). google.comjustia.com This condensation forms the pyrrole ring with the necessary side chain for subsequent cyclization.

Another synthetic route highlights the preparation of the pyrrolizine ring through the condensation of two molecules of malononitrile (B47326) with an α-keto acid. ijcrt.org This method provides a different set of precursors that can be elaborated to the ketorolac structure.

Furthermore, the synthesis of 5-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are precursors to ketorolac, can be achieved through various methods, including hydrolysis of corresponding nitriles or β-decarboxylation of dialkyl-1,1-dicarboxylates. google.com

Recent advancements in synthetic methodologies include one-pot continuous reactions integrating oxidation, condensation, ring closing, and hydrolysis-decarboxylation steps, aiming to simplify operations and improve yields. google.com

Condensation Reactions in Pyrrolizine Moiety Formation

Condensation reactions are fundamental in constructing the pyrrolizine core of ketorolac and its precursors. These reactions typically involve the joining of two molecules, often with the elimination of a small molecule like water or an alcohol.

A crucial condensation step in some synthetic routes is the reaction between 2,5-dimethoxytetrahydrofuran and bromoethylamine hydrobromide to form N-(2-bromoethyl)pyrrole. google.comjustia.com This reaction effectively builds the pyrrole ring with an attached bromoethyl chain, setting the stage for the formation of the second five-membered ring.

Another reported condensation involves the reaction of 2-benzoylpyrrole (B132970) with triethyl methanetricarboxylate under the catalysis of manganese acetate (B1210297) dihydrate. google.com This oxidative condensation is part of a one-pot process leading to the pyrrolizine system. google.com

Condensation reactions are also implicated in the formation of 2,3-dihydro-1H-pyrrolizine derivatives through intermolecular [3+2] cycloaddition of in situ-generated azomethine ylides with acrylic esters. acs.org This acid-mediated reaction provides a facile access to the dihydro-1H-pyrrolizine core. acs.org

Furthermore, the cyclization of N-(ethoxycarbonylmethyl)enaminones, prepared via Eschenmoser sulfide (B99878) contraction, in the presence of silica (B1680970) gel and microwave heating involves a condensation where the enaminone acts as an electrophile at its carbonyl group, condensing with a methylene unit to form the C5–C6 bond of the azabicyclic system. beilstein-journals.org

Research findings highlight the conditions and yields associated with some of these condensation reactions. For instance, the alkylation of R-cyanoacetate with N-(2-bromoethyl)pyrrole, often carried out in the presence of sodium ethoxide in ethanol (B145695) at elevated temperatures, is a key step in some syntheses, leading to intermediates like ethyl 4-N-pyrrolo-2-cyanobutanoate. google.com

Data from a reported improved preparation method involving oxidative condensation of 2-benzoylpyrrole with triethyl methanetricarboxylate shows high purity and yield for the final ketorolac product obtained through a one-pot process including subsequent cyclization and hydrolysis-decarboxylation. google.com

StepStarting MaterialsReagents/ConditionsIntermediate/ProductReported Yield (%)Purity (HPLC %)
Oxidative Condensation, Ring Closing, Hydrolysis Decarboxylation (One-Pot) google.com2-benzoylpyrrole, triethyl methanetricarboxylateMn(OAc)₂·4H₂O, NaOAc, Ac₂O, organic solvent, heat, NaHSO₃(aq), liquid separationKetorolac>90 (total yield for three steps) google.com≥99.5 google.com
Alkylation (Condensation) google.comR-cyanoacetate, N-(2-bromoethyl)pyrroleSodium ethoxide, ethanol, 85°CR 4-(N-pyrrolo)-2-cyanobutanoate (e.g., Ethyl) google.comNot specifiedNot specified
Condensation google.comjustia.com2,5-Dimethoxytetrahydrofuran, Bromoethylamine hydrobromideNot specifiedN-(2-bromoethyl)pyrroleNot specifiedNot specified
Cyclization of Enaminone beilstein-journals.orgN-(ethoxycarbonylmethyl)enaminoneSilica gel, xylene, microwave heating (150°C)Ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylate beilstein-journals.org>75 (generally) beilstein-journals.orgNot specified

Note: Yields and purity are specific to the referenced research findings and may vary depending on the exact conditions and scale.

Condensation reactions are thus central to the construction of the 2,3-dihydro-1H-pyrrolizine core of ketorolac, enabling the formation of critical carbon-nitrogen and carbon-carbon bonds required for the bicyclic structure.

Molecular Mechanism of Action and Ligand Target Interactions of Ketorolac 1

Cyclooxygenase Enzyme Inhibition at the Molecular Level

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes represent the primary molecular targets for ketorolac (B1673617). wikipedia.orgdrugbank.com These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H₂, a precursor molecule for a diverse range of prostaglandins (B1171923) and thromboxanes. mdpi.comabcam.comahajournals.org These lipid mediators play significant roles in the physiological processes of inflammation, pain, and fever. mdpi.comabcam.com By impeding the activity of COX enzymes, ketorolac effectively reduces the biosynthesis of these pro-inflammatory and pain-sensitizing molecules. wikipedia.orgmdpi.com

Non-selective COX-1 and COX-2 Enzyme Binding and Inhibition Profiles

Ketorolac is characterized as a non-selective inhibitor of COX enzymes, demonstrating inhibitory activity against both COX-1 and COX-2 isoforms. wikipedia.orgdrugbank.comuin-malang.ac.id The COX-1 isoform is constitutively expressed in various tissues and is integral to maintaining homeostatic functions, such as safeguarding the gastric lining and supporting renal blood flow. drugbank.commdpi.com In contrast, the expression of the COX-2 isoform is typically induced during inflammatory states, where it plays a central role in mediating the perception of pain, the inflammatory response, and the development of fever. drugbank.comabcam.comuin-malang.ac.id

While ketorolac inhibits both isoforms, there is some variability in reported selectivity profiles. An in vitro study comparing ketorolac with bromfenac (B1205295) indicated that ketorolac was approximately six times more potent against COX-1 than COX-2, with half-maximal inhibitory concentration (IC₅₀) values of 0.02 µM for COX-1 and 0.12 µM for COX-2. nih.gov However, other investigations describe ketorolac as a potent, nonselective inhibitor, reporting COX-1/COX-2 activity ratios between 0.13 and 0.35, depending on the source of the enzyme (rat or human). psu.edu

Molecular modeling and docking studies suggest that nonselective NSAIDs, including ketorolac, interact with the active sites of both COX-1 and COX-2. researchgate.net The binding mode within the COX-2 active site is thought to be similar to that of diclofenac (B195802), involving interactions with key residues such as Arg-120 and Tyr-355. researchgate.netresearchgate.net

Enantiomeric Specificity in Enzyme Interactions: (S)-Ketorolac vs. (R)-Ketorolac

Ketorolac is commercially available as a racemic mixture comprising the (R)-(+) and (S)-(-) enantiomers. nih.govmims.com Scientific evidence indicates that the majority of the pharmacological activity, particularly the inhibition of COX enzymes, resides with the (S)-(-) enantiomer. thieme-connect.commims.comdrugbank.comcaymanchem.comresearchgate.net

Studies have demonstrated that (S)-ketorolac functions as a potent non-selective COX inhibitor, with reported IC₅₀ values of 0.1 µM for COX-1 and 2.7 µM for COX-2. caymanchem.com In stark contrast, the (R)-(+) enantiomer exhibits significantly lower inhibitory activity against both COX isoforms, being over 100-fold less potent than the (S)-enantiomer in inhibiting COX enzymes. nih.gov

Although the (S)-enantiomer is the primary mediator of COX inhibition, the (R)-enantiomer may contribute to analgesia through mechanisms independent of COX activity. nih.gov Animal studies have consistently shown that (S)-ketorolac is considerably more potent than (R)-ketorolac in various pain models. caymanchem.comnih.gov

The differential COX inhibition profiles of the ketorolac enantiomers are summarized in the table below:

EnantiomerCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
(S)-Ketorolac0.1 caymanchem.com2.7 caymanchem.com
(R)-Ketorolac>100x less potent than (S) nih.gov>100x less potent than (S) nih.gov

Prostaglandin Biosynthesis Pathway Modulation Mechanisms

Ketorolac modulates the prostaglandin biosynthesis pathway by acting as a competitive inhibitor at the active sites of both COX-1 and COX-2 enzymes. wikipedia.orgdrugbank.com This competitive binding prevents the conversion of arachidonic acid into prostaglandin H₂, thereby significantly reducing the subsequent synthesis of various prostaglandins and thromboxanes. wikipedia.orgmdpi.comabcam.comahajournals.org These lipid mediators are key components in the signaling cascades that orchestrate inflammatory responses, pain sensitization, and the febrile state. mdpi.comabcam.com By suppressing their production, ketorolac effectively mitigates these physiological effects. The inhibition of prostaglandin synthesis is widely accepted as the principal mechanism underlying ketorolac's anti-inflammatory, antipyretic, and analgesic properties. wikipedia.org

Exploration of Auxiliary Molecular Targets and Interaction Pathways

Modulatory Effects on Nitric Oxide Release Pathways

Evidence suggests that ketorolac may exert modulatory effects on pathways involving the release of nitric oxide (NO). NO is a crucial signaling molecule implicated in a variety of physiological processes, including the modulation of pain. nih.govmdpi.com

Studies conducted in human subjects indicate that ketorolac can influence both NO levels and the expression patterns of nitric oxide synthase (NOS) isoforms. In one study, treatment with ketorolac was associated with a time-dependent decrease in NO levels in a model of acute inflammatory pain and resulted in significantly lower gene expression of endothelial nitric oxide synthase (eNOS) compared to a placebo group. nih.govresearchgate.net This study also observed a negative correlation between NO levels and reported pain intensity, suggesting a potential analgesic role for NO in this context and a possible inhibitory effect of ketorolac on eNOS expression. nih.govresearchgate.net

Further research investigating the venous distension reflex demonstrated that the blockade of cyclooxygenase activity with ketorolac attenuated sympathetic responses. ahajournals.org This finding suggests that products of COX activity play a role in activating afferent nerves, which could indirectly impact pathways involving NO. However, the direct modulatory effect of ketorolac on NO release in this specific physiological context warrants further investigation.

Additionally, the involvement of the nitric oxide-cyclic GMP-ATP-sensitive K⁺ channel pathway has been suggested in mediating the antinociceptive effects of ketorolac in animal models. mdpi.comdntb.gov.ua This points towards a potential interaction between the inhibition of COX enzymes and the NO signaling cascade in contributing to ketorolac's pain-relieving actions.

Indirect Interactions with Endogenous Opioid Systems

While ketorolac does not exhibit direct binding affinity for opioid receptors (mu, delta, or kappa), nih.gov there are indications of indirect interactions with endogenous opioid systems, particularly in the context of its analgesic effects and the influence of the placebo response. balkanmedicaljournal.orgresearchgate.net

Ketorolac is frequently utilized as an adjunct to opioid analgesics, a combination that has been shown to enhance pain relief and reduce the required doses of opioids. nih.govwikipedia.org This opioid-sparing effect implies a synergistic interaction, although the precise molecular mechanisms underlying this synergy are not fully elucidated.

Research into the placebo effect has provided valuable insights into the potential indirect interactions between ketorolac and endogenous opioid systems. Studies employing experimental pain models in humans have shown that the analgesic response to ketorolac can be modulated by factors known to influence endogenous opioid activity, such as patient expectation and conditioning. researchgate.netresearchgate.net For example, the analgesic effect observed with an "open" administration of ketorolac (where the subject is aware they are receiving a pain reliever) was found to be more pronounced and less variable compared to a "hidden" administration. This difference was partially reversed by the administration of the opioid antagonist naloxone. researchgate.net These findings suggest that, in certain situations, a component of the observed analgesic effect of ketorolac may be mediated through the activation of endogenous opioid pathways as part of the placebo response. researchgate.netresearchgate.net

However, it is important to note that studies involving conditioning with ketorolac alone, without explicit expectation cues, have produced placebo responses that were not sensitive to blockade by naloxone. researchgate.net This suggests the involvement of non-opioid mechanisms in mediating some instances of placebo analgesia associated with ketorolac. These findings underscore a complex interplay between the primary pharmacological actions of ketorolac, psychological factors, and the activation of both opioid and non-opioid endogenous analgesic systems.

Involvement in Mitochondrial Calcium Dynamics

Studies suggest that ketorolac can influence mitochondrial calcium (Ca²⁺) dynamics. Research indicates that ketorolac possesses ionophoretic properties for calcium ions, capable of inducing mitochondrial Ca²⁺ release nih.gov. This effect appears to be independent of uncoupler-like actions, as ketorolac does not disrupt the internal negative membrane potential of mitochondria or affect oxidative phosphorylation nih.gov. Furthermore, ketorolac has been shown to facilitate the transport of calcium ions into energized liposomes nih.gov. These findings suggest a potential mechanism by which ketorolac might influence cellular processes regulated by mitochondrial calcium homeostasis mdpi.com. Additionally, ketorolac treatment has been observed to disturb proteasome functions, leading to the aggregation of aberrant ubiquitinated proteins and inducing mitochondrial abnormalities nih.gov. This disturbance can result in the depolarization of mitochondrial membrane potential, release of cytochrome c, and induction of apoptosis nih.gov.

Cannabinoid Receptor Interaction Mechanisms

The interaction between NSAIDs and the endocannabinoid system is an area of ongoing research. While the primary mechanism of ketorolac is COX inhibition, there is evidence suggesting potential links to cannabinoid receptor pathways. Co-administration of ketorolac with certain cannabinoid agonists has demonstrated additive antinociceptive effects in inflammatory pain models nih.govresearchgate.net. This suggests a possible interplay between the mechanisms of action of ketorolac and the endocannabinoid system in pain modulation nih.govresearchgate.net. Non-opioid analgesics like ketorolac may influence the endocannabinoid system through various mechanisms, including potentially activating cannabinoid receptors, reducing endocannabinoid degradation, or influencing endocannabinoid synthesis and release nih.gov.

DDX3 Protein Inhibition by Ketorolac

Recent research has identified ketorolac as an inhibitor of the DEAD-box RNA helicase 3 (DDX3) protein nih.govjuniperpublishers.com. DDX3 is a multifunctional protein involved in various cellular processes, including RNA metabolism, and has been implicated in the progression of several cancers juniperpublishers.comspandidos-publications.com. Studies have shown that ketorolac salt can significantly downregulate the expression of DDX3 in certain cancer cell lines and inhibit its ATPase activity through direct interaction nih.govmedchemexpress.comresearchgate.net. This inhibition has been correlated with reduced cell viability and the induction of apoptosis in these cancer cells medchemexpress.comresearchgate.net. The binding free energy and hydrogen bond interactions appear to play a role in the inhibitory activity of ketorolac against DDX3 nih.govresearchgate.net.

Data on Ketorolac Salt Inhibition of DDX3 in H357 Cells:

Target ProteinCompoundIC₅₀ (µM)Effect on DDX3 ExpressionEffect on DDX3 ATPase Activity
DDX3Ketorolac Salt2.6 nih.govSignificantly downregulated nih.govInhibited ATP hydrolysis nih.gov

GTPase Activation Pathway Modulation by Specific Ketorolac Enantiomers

Ketorolac is administered as a racemic mixture of S- and R-enantiomers guidetopharmacology.orgpediatriconcall.commdpi.com. While the S-enantiomer is primarily responsible for COX inhibition, the R-enantiomer has been found to possess distinct pharmacological activity mdpi.complos.org. Specifically, the R-enantiomer of ketorolac has been identified as an inhibitor of Rac1 and Cdc42 GTPases mdpi.complos.orgnih.gov. These Rho family GTPases are crucial regulators of cell proliferation, adhesion, and migration, and their aberrant activity is linked to cancer progression plos.orgnih.govaacrjournals.org. Studies have demonstrated that R-ketorolac selectively inhibits the activation of Rac1 and Cdc42 plos.orgnih.gov. This inhibition is enantiomer-selective, with the S-enantiomer showing little to no activity against these GTPases plos.org. Docking studies suggest that the rotational constraints of the carboxylate group in the R-enantiomer may position it to preferentially coordinate the magnesium ion, thereby destabilizing nucleotide binding to Rac1 and Cdc42 plos.org. The R-enantiomer has been shown to achieve concentrations in peritoneal fluids sufficient to inhibit these GTPase targets in vivo mdpi.comaacrjournals.org.

Detailed Molecular Recognition and Binding Dynamics with Receptor Proteins

The molecular recognition and binding dynamics of ketorolac with its target proteins are critical to understanding its pharmacological effects. These interactions primarily involve hydrogen bonding, hydrophobic interactions, and specific structural complementarities within the binding sites of the target proteins biomedres.usnih.gov.

Ligand-Protein Interaction Studies (e.g., Prostaglandin H2 Synthase)

Ketorolac's well-established mechanism involves the inhibition of prostaglandin H2 synthase (COX) enzymes, specifically COX-1 and COX-2 pediatriconcall.comwikipedia.orgdrugbank.compatsnap.com. Ketorolac acts as a non-selective COX inhibitor wikipedia.orgdrugbank.com. Studies utilizing molecular docking and quantum chemical approaches have investigated the binding affinity and interaction modes of ketorolac with COX enzymes, such as human cyclooxygenase-2 (PDB ID: 5F19) biomedres.usnih.govbiomedres.us. These studies aim to elucidate the specific amino acid residues involved in the binding interaction and the nature of the forces stabilizing the complex biomedres.usnih.gov. The binding affinity is influenced by non-covalent interactions, including hydrogen bonds and hydrophobic interactions biomedres.us.

Molecular docking studies have also been performed to assess the binding of ketorolac and its analogues to proteins like PAK1, an oncogenic kinase nih.govresearchgate.net. These studies utilize computational methods to predict binding affinities and identify potential interaction sites nih.govresearchgate.net.

Table of Binding Affinities (Computational Studies):

Target ProteinPDB ID (if applicable)LigandBinding Affinity (kcal/mol)Interaction Type(s)Source
Prostaglandin H2 Synthase5F19Ketorolac-8.7 biomedres.usHydrogen bond, hydrophobic interaction biomedres.us biomedres.us
PAK13FXZKetorolac-6.7 to -7.0 nih.govresearchgate.netHydrogen bond (variable) researchgate.net nih.govresearchgate.net
PAK13Q52Ketorolac-6.7 to -7.0 nih.govresearchgate.netHydrogen bond (variable) researchgate.net nih.govresearchgate.net
PAK15DEWKetorolac-6.7 to -7.0 nih.govresearchgate.netHydrogen bond (variable) researchgate.net nih.govresearchgate.net
Penicillin-Binding ProteinPBP2BKetorolac-6.45 researchgate.netH-bonds, non-canonical interactions researchgate.net researchgate.net
Penicillin-Binding ProteinPBP3Ketorolac-6.0 researchgate.netH-bonds, non-canonical interactions researchgate.net researchgate.net

Note: Binding affinity values are derived from computational docking studies and may vary depending on the specific methodology and protein structure used.

Studies have also investigated the interaction of ketorolac with human serum albumin (HSA), a major drug carrier in the bloodstream nih.govmdpi.com. ¹H STD-NMR spectroscopy and in silico calculations suggest that the aromatic groups of ketorolac preferentially interact with HSA in subdomain IIIA (site II), stabilized by hydrogen bonding and hydrophobic forces nih.gov. Ketorolac exhibits moderate binding affinity to HSA nih.gov.

Structural Determinants of Receptor Binding Specificity and Affinity

The structural features of ketorolac, particularly its carboxylic acid moiety and aromatic rings, play a crucial role in its interaction with target proteins. The specific arrangement of these functional groups within the binding site dictates the specificity and affinity of the interaction biomedres.usnih.gov. For COX inhibition, ketorolac competes with arachidonic acid for binding to the active site pediatriconcall.compatsnap.com. The structural complementarity between ketorolac and the COX enzyme active site, including key amino acid residues, is essential for effective binding and inhibition biomedres.usnih.gov.

In the case of Rac1 and Cdc42 GTPases, the stereochemistry of ketorolac is a critical determinant of binding specificity plos.orgnih.gov. The R-enantiomer's unique structural orientation, particularly the position of its carboxylate group, is hypothesized to facilitate specific interactions within the GTPase binding site, leading to the observed enantiomer-selective inhibition plos.org. Computational docking studies support the idea that rotational constraints in the R-enantiomer are key to its preferential interaction with the magnesium ion in the GTPase active site plos.org.

Pre Clinical Pharmacokinetics and Metabolic Pathways of Ketorolac 1

Absorption and Distribution Studies in Non-human Biological Systems

Ketorolac (B1673617) demonstrates rapid and efficient absorption following oral and intramuscular administration across various non-human species, with the time to reach maximum plasma concentration (Tmax) generally being less than one hour. nih.gov The bioavailability of ketorolac is also high, exceeding 87% in all studied species after both oral and intramuscular doses. nih.gov However, notable species-specific differences exist. For instance, rabbits exhibit significant presystemic metabolism, around 50%, which is not observed in other species like monkeys or humans. nih.gov

The plasma half-life of ketorolac varies among different animal models, ranging from 1.1 hours in rabbits to approximately 6.0 hours in monkeys, which is comparable to humans. nih.gov In rats with experimentally induced cirrhosis through bile duct ligation, the intravenous pharmacokinetics of ketorolac, including volume of distribution, clearance, and half-life, remained unchanged compared to control rats. elsevier.eselsevier.es However, oral bioavailability was significantly reduced in the cirrhotic rats, with a decrease in both the maximum concentration (Cmax) and the area under the curve (AUC), alongside a prolonged Tmax. elsevier.eselsevier.es This suggests that liver damage can impair the rate and extent of oral absorption without altering systemic clearance. elsevier.eselsevier.es

Plasma Protein Binding Characteristics and Human Serum Albumin Interactions

Ketorolac is extensively bound to plasma proteins, although the degree of binding varies across species. nih.gov In preclinical models, the protein binding of ketorolac has been reported to range from 72.0% in mice to over 99% in humans. nih.govpfizermedicalinformation.comfda.gov In rats, in vivo studies have demonstrated high percentages of protein binding, with one study reporting peak binding of 89.72% to 95.07% via HPLC analysis. dujps.com Another study in rats found that the percentage of protein binding changes with time and drug concentration, with higher concentrations leading to a greater percentage of bound drug. researchgate.net

Ketorolac binds to human serum albumin (HSA), the primary protein responsible for drug transport in the bloodstream. mdpi.commdpi.comnih.gov The interaction is of moderate affinity, with binding constants (Kb) in the order of 10^4 M^-1. mdpi.comnih.gov Spectroscopic and nuclear magnetic resonance (NMR) studies have indicated that the aromatic portions of the ketorolac molecule are more involved in the interaction with HSA than the aliphatic parts. mdpi.commdpi.comnih.gov In silico and experimental data suggest that ketorolac preferentially binds to subdomain IIIA (site II) of HSA, stabilized by hydrophobic forces and hydrogen bonding. mdpi.comnih.gov The binding of ketorolac to HSA is a spontaneous, endothermic, and entropically driven process that can induce conformational changes in the protein, including a slight decrease in its α-helix content. mdpi.comnih.gov

Table 1: Plasma Protein Binding of Ketorolac in Different Species

Species Plasma Protein Binding (%)
Mouse 72.0
Human >99.0
Rat 89.72 - 95.07

Enantiomer-Specific Pharmacokinetic Behaviors in Pre-clinical Models

Ketorolac is administered as a racemic mixture of (S)-(-)-ketorolac and (R)-(+)-ketorolac. fda.govnih.gov The (S)-enantiomer is primarily responsible for the pharmacological activity. thieme-connect.comnih.gov Preclinical studies have revealed significant differences in the pharmacokinetic profiles of the two enantiomers.

In male Wistar rats, following intravenous administration, the volume of distribution and clearance of the (S)-enantiomer were approximately double those of the (R)-enantiomer. thieme-connect.com Conversely, the maximum plasma concentration and area under the curve for the (S)-enantiomer were about half of those for the (R)-enantiomer. thieme-connect.com This indicates a more rapid clearance of the pharmacologically active (S)-isomer. fda.govthieme-connect.com The S/R ratio of plasma concentrations decreases over time after administration. fda.gov Similar enantiomer-specific pharmacokinetics have been observed in children, where the clearance of the (S)-enantiomer was four times that of the (R)-enantiomer, and its terminal half-life was substantially shorter. umich.edu These differences are largely attributed to stereoselective plasma protein binding. umich.edu

Biotransformation and Metabolism Pathways

Ketorolac undergoes extensive metabolism in the liver through both Phase I and Phase II reactions. nih.govdrugbank.com The primary metabolic pathways are glucuronic acid conjugation and hydroxylation. nih.govdrugbank.com

Glucuronic Acid Conjugation (Phase II Metabolism) and Associated Enzymes (e.g., UDP-glucuronosyltransferase 2B7)

The principal metabolic pathway for ketorolac is glucuronic acid conjugation, a Phase II reaction. nih.govdrugbank.com This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the ketorolac molecule, which increases its water solubility and facilitates its excretion. researchgate.netijpcbs.com The enzyme primarily responsible for the glucuronidation of ketorolac is UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govdrugbank.com UGTs are a family of enzymes predominantly located in the liver that play a critical role in the metabolism and detoxification of a wide array of compounds. ijpcbs.comgenecards.org Studies have shown that the recovery of S(–)-ketorolac glucuronide is significantly higher than that of the R(+) enantiomer, indicating stereoselectivity in this metabolic pathway as well. umich.edu

Hydroxylation (Phase I Metabolism) and Cytochrome P450 Enzyme Involvement (e.g., CYP2C8, CYP2C9)

Hydroxylation represents a key Phase I metabolic pathway for ketorolac. nih.govdrugbank.com This reaction introduces a hydroxyl group onto the parent molecule, primarily forming p-hydroxy-ketorolac. nih.gov This metabolite is less pharmacologically active than the parent compound. The cytochrome P450 (CYP) enzyme system is responsible for this oxidative metabolism. Specifically, CYP2C8 and CYP2C9 have been identified as the primary enzymes involved in the hydroxylation of ketorolac. nih.govdrugbank.com Genetic polymorphisms in the CYP2C9 gene can influence the metabolism and clearance of ketorolac, potentially affecting its efficacy. pharmgkb.orgjnmp.rucpicpgx.org

Identification and Structural Characterization of Ketorolac Metabolites

In vivo studies in Sprague-Dawley rats have led to the identification and characterization of several ketorolac metabolites using liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov A total of 12 metabolites were identified in urine samples, including hydroxylated and glucuronide conjugated forms, which were also present in plasma. nih.gov The major Phase I metabolites are hydroxylated and decarbonylated products. nih.gov These Phase I metabolites can then undergo further Phase II glucuronidation. nih.gov In fecal samples, only an O-sulfate metabolite and unchanged ketorolac were detected. nih.gov The primary metabolite found in human urine, besides unchanged ketorolac and its conjugates, is p-hydroxy-ketorolac. nih.gov

Table 2: Identified Metabolites of Ketorolac

Metabolite Metabolic Pathway Location Found
Hydroxy-ketorolac Phase I (Hydroxylation) Urine, Plasma
Ketorolac glucuronide Phase II (Glucuronidation) Urine, Plasma
Decarbonylated metabolites Phase I Urine
O-sulfate metabolite Phase II (Sulfation) Feces

Excretion Routes and Mechanisms in Pre-clinical Models

In pre-clinical studies, the primary route of elimination for ketorolac and its metabolites is renal. pfizermedicalinformation.com Investigations across various animal models, including cynomolgus monkeys, rabbits, rats, and mice, show that radioactivity from labeled ketorolac is predominantly excreted in the urine. nih.gov The percentage of the dose recovered in urine ranged from 78.9% in mice to 102% in monkeys following intravenous administration. nih.gov Fecal excretion represents a minor pathway, accounting for approximately 6.1% of elimination. aapharma.cahres.ca

The composition of excreted substances varies between species. While a significant portion of the drug is eliminated unchanged, metabolites such as conjugates and hydroxylated forms are also present. pfizermedicalinformation.com In rats, a notable difference is the higher percentage of radioactivity excreted in the feces compared to other species, along with the formation of an additional unidentified metabolite. nih.gov The cynomolgus monkey's metabolic profile is quite similar to that of humans, though it does not produce the p-hydroxy metabolite. nih.gov The rabbit model is distinguished by substantial presystemic metabolism. nih.gov

Studies in rats with induced liver cirrhosis through bile duct ligation demonstrated that while intravenous ketorolac pharmacokinetics were not significantly altered, oral bioavailability was reduced. elsevier.eselsevier.es This suggests that liver damage in this model primarily affects absorption rather than systemic elimination. elsevier.eselsevier.es

Table 1: Predominant Excretion Routes in Pre-clinical Models

Animal Model Primary Excretion Route Urinary Excretion (% of Dose) Fecal Excretion (% of Dose) Key Findings Citation
Cynomolgus Monkey Renal~102%-Metabolically similar to humans but lacks p-hydroxy metabolite formation. nih.gov
Rat Renal and Fecal-Higher than other modelsForms an additional unidentified metabolite. nih.gov
Mouse Renal~78.9%-Considered the most metabolically comparable species to humans in one study. nih.gov
Rabbit Renal--Exhibits significant presystemic metabolism (~50%). nih.gov

Drug-Drug Interactions at the Metabolic Level (Non-Clinical Focus)

Non-clinical investigations into the metabolic drug-drug interactions of ketorolac primarily involve its metabolism through the cytochrome P450 (CYP) enzyme system. In vitro studies have identified that ketorolac is metabolized by CYP2C8 and CYP2C9. imrpress.com

Potential interactions occur when ketorolac is co-administered with substances that inhibit, induce, or compete for the same metabolic enzymes. For instance, diclofenac (B195802), which is metabolized by CYP2C9 and CYP3A4, could theoretically interact with ketorolac. imrpress.com In a study involving co-administration with methyl eugenol (B1671780) in rats, the bioavailability of ketorolac was decreased, suggesting an interaction affecting absorption, while the bioavailability of diclofenac remained unchanged. imrpress.com

In vitro studies using human liver microsomes are a standard method for assessing the potential for CYP-mediated drug interactions. mdpi.com These systems allow for the determination of kinetic parameters and the identification of risks associated with co-medications. mdpi.com For example, in vitro studies have indicated that salicylates can displace ketorolac from its protein-binding sites. medcentral.com While the exact metabolic fate is not fully established, ketorolac undergoes hydroxylation in the liver to form p-hydroxyketorolac, a metabolite with limited pharmacological activity. medcentral.com

The potential for interactions is not limited to CYP enzymes. The co-administration of drugs like probenecid (B1678239) can affect ketorolac's removal from the body, potentially altering its function. medscape.com

Table 2: In Vitro Metabolic Pathways and Potential Interactions

Enzyme System Interacting Substance Type Observed/Potential Effect Study Context Citation
Cytochrome P450 (CYP2C8, CYP2C9) Substrates/Inhibitors of CYP2C8/9Competitive metabolism, altered drug clearance.Ketorolac is a known substrate for these enzymes. imrpress.com
Cytochrome P450 (CYP2C9, CYP3A4) DiclofenacPotential for competitive metabolism.Diclofenac is a substrate for these enzymes. imrpress.com
Plasma Proteins SalicylatesDisplacement of ketorolac from binding sites.In vitro displacement study. medcentral.com
Various Methyl EugenolDecreased bioavailability of ketorolac.In vivo rat study. imrpress.com

In Vitro Drug Release Kinetics from Advanced Delivery Systems (e.g., Microspheres, Ocular Coils)

Advanced drug delivery systems are being developed to provide controlled or sustained release of ketorolac. The in vitro release kinetics from these systems are a critical component of their pre-clinical evaluation.

Microspheres: Biodegradable microspheres, often made from polymers like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymers (PLGA), are a common parenteral delivery system. ijpsonline.comtandfonline.com In vitro release studies, typically conducted in a phosphate (B84403) buffer at pH 7.4, show that ketorolac release from these microspheres often follows a biphasic pattern. ijpsonline.comtandfonline.comijpsonline.com This pattern consists of an initial "burst release" of the drug adsorbed on the surface, followed by a slower, sustained release phase governed by Fickian diffusion through the polymer matrix. ijpsonline.comtandfonline.com

The rate of release can be tailored by altering the polymer composition and drug-to-polymer ratio. For example, increasing the polymer ratio generally leads to a decrease in the drug release rate. ijpsonline.com Studies using PLGA and polycaprolactone (B3415563) (PCL) blends found that a 1:3 ratio of PLGA:PCL released 97% of the drug in 5 days, whereas pure PLGA microspheres took 30 days to release a similar amount. tandfonline.com The release kinetics are often evaluated by fitting the data to various mathematical models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas equations, to elucidate the release mechanism. ijpsonline.comtandfonline.comijpsonline.comijhcr.com

Ocular Delivery Systems: For ophthalmic applications, various advanced delivery systems aim to prolong the drug's residence time and provide sustained release.

Chitosan (B1678972) Microparticles: An ocular delivery system using chitosan microparticles demonstrated zero-order release kinetics in vitro. rjptonline.org

Ocular Coils: A ketorolac-loaded ocular coil showed a burst release of about 50% in the first three days, followed by a more gradual release over 28 days in an in vitro study. nih.gov

Cubosomes: Ketorolac-loaded cubosomes, a novel nano-carrier system, exhibited a biphasic release profile with an initial burst of approximately 41.5% in the first 1.5 hours, followed by a slow release over 20 hours. japsonline.com

Nanosuspensions and Nanoparticles: Formulations like Eudragit RL-100-based nanosuspensions and gelatin nanoparticles have been shown to provide sustained drug release in vitro, which is crucial for improving ocular bioavailability. nih.govekb.eg

Table 3: In Vitro Release Characteristics of Ketorolac from Advanced Delivery Systems

Delivery System Polymer/Material Release Profile Key Findings Citation
Parenteral Microspheres Poly (lactic acid) (PLA)Biphasic: Initial burst followed by Fickian diffusion.Release rate decreases with increased polymer ratio. ijpsonline.comijpsonline.com
Parenteral Microspheres PLGA / Polycaprolactone (PCL) BlendsSustained release over 5 to 30 days.Release duration is dependent on the polymer blend ratio. tandfonline.com
Ocular Microparticles ChitosanZero-order kinetics.Suitable for sustained ocular release. rjptonline.org
Ocular Coil Acrylate Urethane / Ketorolac MicrospheresBiphasic: ~50% release in 3 days, then gradual release up to 28 days.High initial release followed by sustained delivery. nih.gov
Ocular Cubosomes Glyceryl mono-oleate / Poloxamer 407Biphasic: ~41.5% burst in 1.5 hours, then slow release over 20 hours.Initial burst attributed to surface-adsorbed drug. japsonline.com

Advanced Analytical Methodologies for Ketorolac 1 Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods are central to the separation and analysis of Ketorolac(1-) from complex matrices. These techniques are renowned for their high-resolution capabilities, allowing for the isolation of the target compound from impurities and other components.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Validation for Research

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a robust and widely utilized technique for the analysis of Ketorolac(1-). chemrj.org The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between these two phases.

Numerous RP-HPLC methods have been developed and validated for the determination of Ketorolac (B1673617) tromethamine. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, ensuring their linearity, precision, accuracy, specificity, and robustness. rjpdft.comprimescholars.com

A common approach involves using a C8 or C18 column as the stationary phase. rjpdft.comprimescholars.comrjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. rjpdft.comprimescholars.comrjptonline.org The pH of the mobile phase is a critical parameter that is often adjusted to optimize the retention and peak shape of Ketorolac(1-). researchgate.net Detection is typically carried out using a UV detector at a wavelength where Ketorolac(1-) exhibits maximum absorbance, commonly around 313-322 nm. chemrj.orgajrconline.org

The retention time for Ketorolac(1-) in RP-HPLC analysis varies depending on the specific chromatographic conditions. For instance, one method reported a retention time of 4.2 minutes, while another found it to be 7.96 minutes. primescholars.comrjptonline.org These methods have demonstrated good linearity over specific concentration ranges, with high correlation coefficients (R²) typically exceeding 0.999. rjpdft.comrjptonline.org

Table 1: Examples of Validated RP-HPLC Methods for Ketorolac(1-) Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
C4Buffer: Acetonitrile: IPA (78:12:10), pH 3.01.5322Not Specified5-30>0.99 chemrj.org
C80.1M Ammonium Formate: Methanol0.82417.96Not Specified0.9997 rjptonline.org
Inertsil ODS C180.1 M Sodium Dihydrogen Orthophosphate: Acetonitrile (55:45)1.02352.5074-240.999 rjpdft.com
C8Acetonitrile: Methanol: Mixed Phosphate Buffer (20:20:60), pH 4.81.02954.212-36>0.99 primescholars.com
Kromosil C18Methanol: Ammonium Dihydrogen Phosphate Buffer (55:45), pH 3.01.53146.01Not Specified>0.99 researchgate.net

High-Performance Thin Layer Chromatography (HPTLC) Applications in Chemical Analysis

High-Performance Thin Layer Chromatography (HPTLC) is another valuable chromatographic technique for the quantification of Ketorolac(1-). nih.gov HPTLC offers advantages such as the ability to analyze multiple samples simultaneously, leading to higher throughput. The method involves spotting the sample on a high-performance TLC plate, which is then developed in a chamber containing a suitable mobile phase.

For Ketorolac(1-) analysis, the stationary phase is typically silica (B1680970) gel 60 F254 on aluminum sheets. nih.govtandfonline.com The mobile phase composition is optimized to achieve good separation. For instance, a mixture of chloroform, ethyl acetate (B1210297), and glacial acetic acid (3:8:0.1, v/v/v) has been successfully used. nih.gov Densitometric scanning at a specific wavelength, such as 323 nm, is employed for quantification. nih.gov

HPTLC methods for Ketorolac(1-) have been validated for precision, with the coefficient of variation (% CV) for method and system precision being reported as 1.98 and 1.83, respectively. nih.gov The average recovery has been found to be around 99.2%. nih.gov These methods have shown good linearity in the nanogram (ng) range, for example, 200-700 ng per band. nih.gov

Table 2: HPTLC Method Parameters for Ketorolac(1-) Analysis

Stationary PhaseMobile PhaseDetection Wavelength (nm)Linearity Range (ng/band)Correlation Coefficient (r²)Reference
Silica Gel 60 F254Chloroform:Ethyl Acetate:Glacial Acetic Acid (3:8:0.1)323200-7000.99 nih.gov
Silica Gel 60 F254Chloroform:Methanol:Ammonia (7.75:2.25:0.1)261120-500>0.999 tandfonline.com
Silica Gel 60 F254Ethyl Acetate:Methanol:25% Ammonia (8.5:1.5:0.5)282200-7000.999 actascientific.com

Capillary Electrochromatography in Ketorolac Characterization

Capillary electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography. CEC has been employed for the analysis of Ketorolac(1-) and its related impurities. researchgate.netresearchgate.net

In a typical CEC method for Ketorolac(1-), a capillary packed with a reversed-phase silica material (e.g., RP-18) is used. researchgate.net Detection is performed using a UV detector at a wavelength around 323 nm. researchgate.net This technique has proven effective in separating Ketorolac(1-) from its known impurities, such as the 1-hydroxy and 1-keto analogs. researchgate.net

Spectroscopic and Electrochemical Methods in Research

Spectroscopic and electrochemical methods provide alternative and often complementary approaches for the quantitative analysis of Ketorolac(1-). These methods are generally rapid and cost-effective.

UV-Visible Spectroscopy for Quantitative Determination

UV-Visible spectroscopy is a simple, economical, and rapid method for the quantitative estimation of Ketorolac(1-). jocpr.comijaresm.com The method is based on the measurement of the absorbance of a Ketorolac(1-) solution at its wavelength of maximum absorbance (λmax).

The λmax of Ketorolac(1-) is typically observed around 316-323 nm in various solvents and buffer systems, including acidic methanol, 0.1 N HCl, and different buffer solutions (phosphate, acetate, borate). chemrj.orgjocpr.comactascientific.com The method obeys Beer's law over a specific concentration range, allowing for the creation of a calibration curve to determine the concentration of an unknown sample. jocpr.com

Validated UV spectrophotometric methods have demonstrated good linearity with high correlation coefficients (often 0.999 or higher) and percentage recoveries in the range of 98-102%. chemrj.orgjocpr.com

Table 3: Parameters of UV-Visible Spectrophotometric Methods for Ketorolac(1-)

Solvent/Mediumλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)% RecoveryReference
Acidic Methanol3162.5-150.999999.23-99.48 jocpr.com
0.1 N HCl3225-30>0.9998-102 chemrj.org
Phosphate Buffer (pH 7.4)3235-250.99798.20-101.69 indianchemicalsociety.com
Water3227-130.999Not Specified ijbpas.com
Phosphate/Acetate/Borate Buffers, 0.1N NaOH3235-30Not SpecifiedNot Specified actascientific.com

Voltammetry and Fluorophotometry in Advanced Studies

For more advanced and sensitive studies, electrochemical and spectrofluorimetric methods are utilized. Voltammetry, an electrochemical technique, has been applied to the determination of Ketorolac(1-). researchgate.net It involves measuring the current as a function of the applied potential. A square-wave adsorptive stripping voltammetric method has been developed for the quantitative determination of Ketorolac(1-), achieving a very low detection limit of 1.0x10⁻¹¹ M. researchgate.net This method has demonstrated applicability in serum samples. researchgate.net

Fluorophotometry, or spectrofluorometry, is another highly sensitive technique that has been used for the analysis of Ketorolac(1-). actascientific.comresearchgate.net This method is based on the fluorescence properties of the molecule or its derivatives.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the structural elucidation of Ketorolac and the identification of its metabolites. High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) provide the high sensitivity and specificity required to identify and characterize compounds in complex biological matrices.

In vivo studies in Sprague-Dawley rats have utilized LC positive ion electrospray ionization high-resolution tandem mass spectrometry (LC/ESI-HR-MS/MS) to identify and characterize Ketorolac metabolites. nih.gov Following oral administration, samples from blood, urine, and feces were analyzed. This comprehensive approach led to the identification of a total of 12 metabolites in urine samples. nih.gov The primary metabolic pathways observed were Phase I hydroxylation and decarbonylation, followed by subsequent Phase II glucuronidation. nih.gov Key metabolites included hydroxy and glucuronide forms, which were also detected in plasma. nih.gov In contrast, fecal samples exclusively contained an O-sulfate metabolite and the unchanged parent drug. nih.gov The structural characterization of these metabolites was achieved through detailed analysis of MS/MS fragmentation patterns and accurate mass measurements, further supported by online hydrogen/deuterium exchange (HDX) experiments. nih.gov

Forced degradation studies, conducted under conditions stipulated by the International Conference on Harmonization (ICH) guidelines, also employ mass spectrometry to characterize degradation products. One such study used LC/ESI/Quadrupole Time-of-Flight (Q/TOF)/MS/MS to identify and structurally characterize stressed degradation products of Ketorolac. researchgate.netnih.gov The drug was shown to degrade under hydrolytic (acidic, basic, and neutral), photolytic, and thermal conditions. nih.gov This analysis successfully identified and characterized a total of nine degradation products, proposing the most probable formation mechanisms based on the comparison of fragmentation patterns between the parent drug and its degradants. researchgate.netnih.gov

Furthermore, a combined qualitative and quantitative (QUAL/QUAN) platform using liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) has been applied to investigate circulating metabolites in human plasma. chimia.ch This metabolomics approach enabled the profiling and characterization of various metabolites with a high degree of confidence. chimia.chnih.gov

The table below summarizes the mass transitions used in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ketorolac and its deuterated internal standard, Ketorolac-d5. researchgate.net

CompoundTransition (m/z)Collision Energy (CE)Designation
Ketorolac256.1 > 105.022Qualifier
Ketorolac256.1 > 77.022Quantifier
Ketorolac-d5261.0 > 82.130Qualifier
Ketorolac-d5261.0 > 110.030Quantifier

Method Validation Parameters in Academic Research Contexts

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For Ketorolac(1-), various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and LC-MS/MS, have been rigorously validated according to guidelines from bodies like the ICH. nih.govscispace.comarabjchem.orgjapsonline.com

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. For Ketorolac analysis, linearity is typically established by preparing a series of solutions at different concentrations and plotting the instrument response against the concentration. The correlation coefficient (r or r²) is calculated to determine the linearity of the relationship. Studies have demonstrated excellent linearity over various concentration ranges. sciencescholar.uschemrj.orgjocpr.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). For Ketorolac, precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Research findings consistently show low %RSD values, indicating high precision. scispace.comsciencescholar.uschemrj.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure drug is added to a placebo or blank matrix and then analyzed. The percentage of recovery is calculated. High recovery percentages, typically within 98-102%, have been reported for Ketorolac assays, confirming the accuracy of the methods. japsonline.comchemrj.orgnih.gov

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Ketorolac analysis, specificity is demonstrated by showing that there is no interference from excipients in pharmaceutical formulations or from endogenous substances in biological samples at the retention time of the analyte. sciencescholar.uschemrj.orgnih.gov

The following table presents a summary of validation parameters from various studies on Ketorolac analysis.

ParameterMethodFindingsReference
Linearity RangeRP-HPLC4-12 µg/mL sciencescholar.us
Linearity RangeLC-MS/MS2.5-5000 ng/mL (r² > 0.99) nih.gov
Linearity RangeRP-HPLC5-30 µg/mL chemrj.org
Linearity RangeHPLC10.0–125.0 ng/ml (r > 0.999) nih.gov
PrecisionRP-HPLC%RSD < 2% sciencescholar.uschemrj.org
PrecisionChiral HPLCInter-assay CV < 11.40%, Intra-assay CV < 9.30% researchgate.net
AccuracyRP-HPLCRecovery within 98-102% chemrj.org
AccuracyHPLCRecovery of 93.7 ± 0.12% nih.gov
AccuracyLC-MS/MSWithin ±15% of nominal concentration nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. arabjchem.org For chromatographic methods, these limits are often calculated based on the standard deviation of the response and the slope of the calibration curve, or based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). scispace.comjocpr.com In bioanalytical methods, the LOQ is often referred to as the Lower Limit of Quantification (LLOQ). nih.govnih.gov

The determination of LOD and LOQ is fundamental for validating analytical methods, as it defines the sensitivity and the lower boundary of the reliable measurement range of the method.

The table below provides LOD and LOQ values for Ketorolac from different analytical research studies.

LimitMethodValueReference
LODRP-HPLC0.415 µg/mL sciencescholar.us
LOQRP-HPLC1.3 µg/mL sciencescholar.us
LODFlow Injection Analysis2.8 x 10⁻⁶ mol/L researchgate.net
LOQFlow Injection Analysis8.2 x 10⁻⁶ mol/L researchgate.net
LODRP-HPLC0.0024 mg/mL scispace.com
LOQRP-HPLC0.0074 mg/mL scispace.com
LODRP-HPLC0.116 µg/mL arabjchem.org
LOQRP-HPLC0.32 µg/mL arabjchem.org
LLOQLC-MS/MS2.5 ng/mL nih.gov
LODRP-HPLC0.0049 mcg/mL jocpr.com
LOQRP-HPLC0.0150 mcg/mL jocpr.com

Computational Chemistry and Theoretical Modeling of Ketorolac 1

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the Ketorolac (B1673617) anion. These methods model the molecule's behavior based on the principles of quantum mechanics, offering precise predictions of its geometry, electron distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For the Ketorolac anion, DFT calculations, commonly employing the B3LYP functional with basis sets such as 6-31G(d) or 6-311G+(d,p), are used to determine its most stable three-dimensional structure, a process known as geometry optimization. nih.govdntb.gov.ua This process minimizes the energy of the molecule to predict its equilibrium geometry. nih.gov

These calculations yield important data on the molecule's electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing its stability. nih.govnih.gov The optimized structure serves as the foundation for further analysis of the molecule's properties and interactions. researchgate.net

Table 1: Calculated Thermodynamic Properties of Ketorolac
PropertyValue (Hartree)Reference
Electronic Energy-859.6743 biomedres.usbiomedres.us
Enthalpy-859.3879 biomedres.us
Gibbs Free Energy-859.6743 biomedres.usbiomedres.us

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. biomedres.usbiomedres.us

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. biomedres.usbiomedres.us A larger gap implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. biomedres.usbiomedres.us For Ketorolac, the calculated HOMO-LUMO gap is approximately 5.1935 eV. biomedres.usbiomedres.usresearchgate.net

From the HOMO and LUMO energies, several reactivity indices can be calculated, including chemical hardness (η), softness (S), and chemical potential (μ), which further quantify the molecule's reactivity. nih.govbiomedres.usbiomedres.us

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices for Ketorolac
ParameterValue (eV)Reference
HOMO Energy-6.5219 biomedres.us
LUMO Energy-1.3284 biomedres.us
HOMO-LUMO Gap (ΔE)5.1935 biomedres.usbiomedres.usresearchgate.net
Hardness (η)2.5967 biomedres.us
Softness (S)0.1925 biomedres.us
Chemical Potential (μ)-3.9251 biomedres.us

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. nih.govresearchgate.net The map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. nih.govresearchgate.net For the Ketorolac anion, the most negative regions are concentrated around the carboxylate oxygen atoms, identifying them as primary sites for interaction with electrophiles or positively charged residues in a protein's active site. researchgate.net

Computational methods are used to assess the thermodynamic stability of the Ketorolac anion by calculating key properties such as electronic energy, enthalpy (H), and Gibbs free energy (G). nih.gov A highly negative Gibbs free energy value is indicative of a thermodynamically stable molecular configuration and suggests a spontaneous process. biomedres.usbiomedres.us These calculations confirm the thermal stability of the optimized structure of Ketorolac. nih.govresearchgate.net Conformational analysis, often performed alongside geometry optimization, helps identify the lowest energy conformer, which is the most likely shape the molecule will adopt.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of the Ketorolac anion, molecular docking and dynamics simulations are employed to model its interaction with biological macromolecules, most notably the cyclooxygenase (COX) enzymes. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (Ketorolac(1-)) when bound to a receptor protein to form a stable complex. uin-malang.ac.id The primary therapeutic targets for Ketorolac are the COX-1 and COX-2 enzymes. nih.govuin-malang.ac.id Docking simulations utilize 3D structures of these enzymes obtained from the Protein Data Bank (PDB), such as 1EQG for COX-1 and 5F19 or 1PXX for COX-2. biomedres.usuin-malang.ac.idjapsonline.com

The strength of the interaction is quantified by the binding affinity, typically expressed in kcal/mol, where a more negative value signifies a stronger and more stable binding. biomedres.usbiomedres.us Studies have reported a binding affinity for Ketorolac of -8.7 kcal/mol with the human prostaglandin (B15479496) synthase protein (PDB ID: 5F19). biomedres.usbiomedres.us

The analysis of the docked conformation reveals the specific non-covalent interactions that stabilize the complex, including hydrogen bonds, halogen bonds, and hydrophobic interactions. biomedres.usbiomedres.us For instance, the carboxylate group of the Ketorolac anion is crucial for anchoring the ligand in the active site of COX enzymes through interactions with key amino acid residues like Arginine 120 and Tyrosine 355. japsonline.com

Table 3: Molecular Docking Results for Ketorolac
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Prostaglandin H2 Synthase (5F19)-8.7Not specified biomedres.usbiomedres.us
Cyclooxygenase-2 (COX-2)-7.0Not specified nih.gov

Identification and Characterization of Allosteric Binding Sites

Ketorolac(1-) primarily exerts its anti-inflammatory and analgesic effects by binding to the active site of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govuin-malang.ac.idcancer.gov Computational and experimental studies, including saturation transfer difference NMR (STD-NMR), have extensively characterized the binding of Ketorolac(1-) within this primary catalytic domain. acs.orgnih.gov These investigations confirm that Ketorolac(1-) competes for the same binding site as the native substrate, arachidonic acid.

While the primary mechanism involves the orthosteric (active) site, research has also explored the potential for allosteric modulation of COX enzymes. Some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to interact with an allosteric site on COX-2, influencing the enzyme's activity. researchgate.net For instance, certain NSAIDs can achieve COX-2 selectivity when their carboxyl groups interact with residues like Tyr385 and Ser530, which are considered part of an allosteric binding region. researchgate.net However, literature specifically identifying and characterizing a distinct allosteric binding site for Ketorolac(1-) on COX enzymes is not extensively documented. Current computational models and experimental data predominantly focus on its interactions within the primary cyclooxygenase active site to explain its inhibitory mechanism. acs.orgnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and any conformational changes that occur upon binding.

In the context of Ketorolac(1-), MD simulations have been employed to assess the stability of the compound within the binding pocket of its target enzymes. researchgate.netplos.org A key metric used in these simulations is the root mean square deviation (RMSD), which measures the average deviation of a protein's backbone atoms over time from a reference structure. A stable RMSD value, typically within a range of 1 to 3 Å, suggests that the protein maintains its structural integrity and that the ligand is stably bound within the active site. researchgate.net Simulations of Ketorolac(1-) complexed with enzymes like phospholipase A2 (PLA2) have shown that the RMSD values stabilize, indicating the formation of a stable and equilibrated ligand-protein complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of 2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of compounds with their biological activity. japsonline.com These models are instrumental in predicting the activity of newly designed molecules and guiding the synthesis of more potent derivatives.

2D QSAR: Several studies have successfully developed 2D QSAR models for Ketorolac(1-) derivatives. japsonline.com These models use molecular descriptors calculated from the two-dimensional structure of the molecules, such as physicochemical properties (e.g., lipophilicity), electronic effects, and steric parameters. japsonline.com For a series of newly designed Ketorolac(1-) bioisosteres, a 2D QSAR analysis was performed to quantify their anti-inflammatory activity. This involved creating a multiple regression equation that relates various molecular descriptors to the quantitative activity of the compounds. The predictive power of such models allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and further testing. japsonline.com

3D QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of the molecules. nih.govmdpi.com These models require the alignment of the set of molecules and calculate steric and electrostatic fields around them. nih.gov While 3D-QSAR has been extensively applied to other selective COX-2 inhibitors like 1,5-diarylpyrazoles and triazole-bearing compounds, mdpi.comnih.gov specific, detailed 3D-QSAR models for a series of Ketorolac(1-) analogues are less frequently reported in recent literature. However, the principles of 3D-QSAR are directly applicable. The contour maps generated from these models highlight regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity, thereby providing a visual guide for structural modifications to enhance potency. nih.gov

The table below shows a conceptual representation of data used in a QSAR analysis for Ketorolac derivatives, predicting anti-inflammatory activity.

Derivative Molecular Descriptor 1 (e.g., CLogP) Molecular Descriptor 2 (e.g., TPSA) Predicted Activity (IC₅₀)
Molecule 323.8565.4 Ų-12.50
Molecule 344.1062.1 Ų-12.25
Molecule 373.9870.2 Ų-12.10
Ketorolac(1-) (Reference)3.5068.7 Ų-11.91

Note: Data is illustrative, based on findings that derivatives can show higher predicted activity than the parent compound. japsonline.com

Ligand Efficiency Metrics in the Design of Ketorolac Derivatives

Ligand efficiency (LE) is a critical metric in drug design that assesses the binding affinity of a compound in relation to its size (typically the number of non-hydrogen atoms). wikipedia.orgnih.gov It helps guide the optimization process by prioritizing smaller, more efficient molecules that have a higher potential to be developed into drugs with favorable pharmacokinetic properties. nih.govrgdscience.com LE is calculated as the binding energy per atom, providing a way to normalize potency for molecular weight. wikipedia.org

In the in silico design of Ketorolac(1-) derivatives, LE has been used as a key parameter to evaluate the quality of newly designed bioisosteres. japsonline.com By calculating the LE of various analogues, researchers can identify which structural modifications lead to a more optimal balance of potency and size. A high LE value indicates that the molecule achieves its binding affinity efficiently, without excessive molecular bulk. researchgate.net

Other related metrics, such as Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LogP), are also employed. rgdscience.comresearchgate.net The goal is to design derivatives that not only have high affinity but also possess "drug-like" physicochemical properties. By focusing on optimizing these efficiency metrics, the design process is more likely to yield lead compounds that are not overly large or greasy, which can be problematic during later stages of drug development. nih.gov

Metric Formula Purpose in Ketorolac(1-) Analogue Design
Ligand Efficiency (LE) LE = -ΔG / N (where N is the number of non-hydrogen atoms)To assess the binding energy per atom, ensuring that increases in potency are not solely due to increases in size.
Binding Efficiency Index (BEI) BEI = pKi / MW (where MW is molecular weight in kDa)To relate potency to molecular weight, favoring smaller, potent compounds. wikipedia.org
Lipophilic Ligand Efficiency (LLE) LLE = pIC₅₀ - LogPTo balance potency with lipophilicity, avoiding the creation of compounds that are too "greasy," which can lead to poor solubility and metabolic instability. researchgate.net

In Silico Design of Novel Ketorolac Analogues and Bioisosteres

Computational Design Principles for Enhanced Receptor Selectivity

A primary goal in the computational design of novel Ketorolac(1-) analogues is to enhance selectivity for the COX-2 isoenzyme over COX-1. uin-malang.ac.id The non-selective inhibition of both enzymes by Ketorolac(1-) is associated with gastrointestinal side effects, as COX-1 plays a protective role in the stomach lining. cancer.gov In contrast, COX-2 is primarily upregulated during inflammation, making it a more specific target for anti-inflammatory drugs. uin-malang.ac.id

In silico design strategies employ several key principles to achieve this selectivity:

Exploiting Structural Differences in the Active Site : The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. uin-malang.ac.idplos.org Computational design focuses on introducing specific substituents onto the Ketorolac(1-) scaffold that can fit into this side pocket. For example, modifying the benzene (B151609) ring with specific substituents can create analogues that bind preferentially to the more accommodating COX-2 active site. uin-malang.ac.id

Bioisosteric Replacement : This involves replacing certain functional groups in the Ketorolac(1-) structure with other groups that have similar physical or chemical properties but can alter the molecule's selectivity and pharmacokinetic profile. japsonline.com Studies have systematically modified four key parts of the Ketorolac(1-) structure: the acidic group, the bicyclic system, the keto group, and the aromatic ring. These replacements aim to maintain or improve anti-inflammatory activity while reducing affinity for COX-1. japsonline.com

Chirality Control : Ketorolac(1-) is a racemic mixture, but its pharmacological activity resides primarily in the (S)-enantiomer. researchgate.net Recent computational and synthetic strategies have involved creating Ketorolac(1-)-peptide conjugates with controlled chirality. By attaching specific tripeptides, it is possible to create new chemical entities that show significantly higher selectivity for COX-2. For instance, the conjugate Ket-Gly-D-Phe-D-Phe achieved a COX-2/COX-1 selectivity ratio of 5.8, a substantial improvement over the parent drug. nih.gov

Molecular Docking and Scoring : Virtual screening and molecular docking are used to predict the binding affinity and orientation of designed analogues within the active sites of both COX-1 and COX-2. uin-malang.ac.idresearchgate.net Compounds that show a significantly better docking score (lower binding energy) for COX-2 compared to COX-1 are identified as promising candidates for selective inhibition. plos.org

Through these computational principles, researchers can rationally design novel Ketorolac(1-) analogues and bioisosteres with a predicted profile of enhanced COX-2 selectivity, aiming to create more effective and safer anti-inflammatory agents. nih.govresearchgate.net

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique utilized in drug discovery to search through large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of Ketorolac(1-), a potent non-steroidal anti-inflammatory drug (NSAID), virtual screening methodologies are employed to discover novel compounds with similar or improved anti-inflammatory activity, potentially with a better side-effect profile. These methods can be broadly categorized into ligand-based and structure-based approaches, both of which have been applied to the discovery of new cyclooxygenase (COX) inhibitors, the primary target of ketorolac.

The fundamental principle behind virtual screening is to use the known properties of an active molecule like Ketorolac(1-) or the structure of its target protein (COX) to filter large compound databases. This in silico approach is a cost-effective and time-efficient alternative to high-throughput screening (HTS).

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active. The underlying principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. When using Ketorolac(1-) as a reference, several LBVS techniques can be applied.

One common approach is similarity searching , where compounds are compared based on 2D fingerprints or 3D shape. The goal is to identify molecules in a database that are structurally similar to ketorolac.

Another powerful LBVS method is pharmacophore modeling . A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and anionic centers) that are necessary for biological activity. For Ketorolac(1-), a pharmacophore model would be generated based on its key structural features responsible for binding to the COX enzyme. This model is then used as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) modeling is another ligand-based technique. A 2D-QSAR model was developed to quantify the anti-inflammatory activity of ketorolac derivatives. japsonline.com By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of new, untested molecules. In a study on ketorolac bioisosteres, a 2D-QSAR analysis was performed to predict the anti-inflammatory activity of 42 newly designed derivatives. japsonline.com This allowed for the prioritization of compounds for further investigation.

A notable application of ligand-based design is the concept of bioisosteric replacement . This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of maintaining or improving the biological activity while potentially altering other properties like toxicity or pharmacokinetics. japsonline.comresearchgate.net In a recent study, 42 ketorolac-derived bioisosteres were designed in silico by making modifications to four key parts of the ketorolac structure: the acidic group, the bicyclic aromatic ring (Ar1), the keto group (R1), and the second aromatic ring (Ar2). japsonline.comresearchgate.net

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein, which in the case of ketorolac is the cyclooxygenase (COX) enzyme. The most common SBVS technique is molecular docking .

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govbiomedres.us This method is used to predict the binding affinity and interaction patterns between a library of potential drug candidates and the active site of the COX enzyme. For instance, in the in silico design of new ketorolac bioisosteres, molecular docking was performed using AutoDock Vina against the COX-2 enzyme (PDB ID: 5IKR). japsonline.com The results of these simulations provide a docking score, which is an estimation of the binding affinity. Lower docking scores generally indicate a more favorable binding interaction.

In a study designing novel ketorolac derivatives, molecular docking was used to analyze the binding affinity of the designed compounds. biomedres.us The binding affinity of ketorolac was found to be -8.7 kcal/mol, while some of the modified analogues showed improved binding affinities, such as K2 (-10.0 kcal/mol), K4 (-9.5 kcal/mol), and K5 (-9.1 kcal/mol). biomedres.us

The following table summarizes the results of a virtual screening study on ketorolac bioisosteres, highlighting some of the designed molecules and their predicted properties and docking results against COX-2. japsonline.com

Molecule IDPredicted Anti-inflammatory Activity (pIC50)Binding Energy (kcal/mol)Ligand Efficiency
Molecule 324.88-10.3-0.41
Molecule 344.84-10.1-0.40
Molecule 374.54-9.8-0.39
Ketorolac (Molecule 43)4.49-9.5-0.38

This data demonstrates how virtual screening can identify novel compounds with potentially better binding affinities and predicted activities than the parent compound, ketorolac. japsonline.com Molecules 32 and 34, for example, were identified as promising candidates for further preclinical studies due to their superior predicted anti-inflammatory activity and binding energy compared to ketorolac. japsonline.comresearchgate.net

Chemical Modifications and Derivatives of Ketorolac 1

Design and Synthesis of Ketorolac (B1673617) Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. For ketorolac, SAR studies involve synthesizing analogues with variations in its core structure, such as the pyrrolizine ring system, the benzoyl group, or the carboxylic acid moiety. These modifications help to identify key structural features responsible for its interaction with biological targets, primarily COX enzymes, and to potentially design compounds with improved properties gpatindia.comresearchgate.net.

Synthesis of ketorolac analogues often involves multi-step organic chemistry procedures. For instance, approaches may involve modifying the substituents on the aromatic ring or the pyrrolizine core, or altering the acidic group researchgate.netresearchgate.net. Studies have explored the impact of substituting an α-methyl group on the alkanoic acid portion of acetic acid derivatives related to ketorolac, suggesting such modifications can influence anti-inflammatory activity and related side effects gpatindia.com. The S-(+)-enantiomer of ketorolac is known to possess greater activity than the R-(−)-enantiomer, highlighting the importance of stereochemistry in its activity gpatindia.com. Research has also focused on synthesizing 1-arylpyrrolizin-3-ones based on the ketorolac structure to evaluate their anti-inflammatory potential researchgate.netnih.gov. These studies suggest that an aryl ring at the C-1 position and a methoxycarbonyl group at the C-2 position of the pyrrolizine framework might be important pharmacophore groups for anti-inflammatory activity researchgate.netnih.gov.

Bioisosteric Replacements in the Ketorolac Chemical Scaffold

Bioisosteric replacement is a strategy where one functional group or atom in a molecule is replaced by another with similar physical and chemical properties to produce a new compound with similar biological activity but potentially improved pharmacokinetic or toxicological profiles japsonline.comscribd.comnajah.edu. This approach has been applied to the ketorolac scaffold to design derivatives with potentially reduced adverse effects, particularly gastrointestinal toxicity, while maintaining anti-inflammatory activity japsonline.comresearchgate.net.

Conjugate Chemistry: Synthesis and Characterization of Ketorolac-Galactose Conjugates

Conjugating ketorolac to other molecules, such as carbohydrates like galactose, is a strategy to create prodrugs with altered properties, often aimed at improving solubility, targeting specific tissues, or reducing toxicity mdpi.commdpi.comacs.org. Ketorolac-galactose conjugates, such as Ketogal, have been synthesized to potentially reduce the gastrointestinal and renal toxicity associated with ketorolac while retaining its analgesic and anti-inflammatory efficacy mdpi.comacs.orgnih.govfrontiersin.org.

The synthesis of galactosylated ketorolac typically involves forming an ester bond between the carboxylic acid group of ketorolac and a hydroxyl group of a protected galactose derivative mdpi.comnih.govfrontiersin.org. Subsequent deprotection steps yield the final conjugate nih.govfrontiersin.org. Characterization of these conjugates involves confirming their chemical structure and assessing their stability under various conditions, including chemical and enzymatic hydrolysis mdpi.com. Studies on Ketogal have shown that it maintains comparable therapeutic activity to ketorolac in animal models of inflammation and pain, with significantly reduced toxicity in the stomach and kidneys upon repeated administration mdpi.comnih.govfrontiersin.org. This reduced toxicity is attributed, in part, to the conjugate's effect on the expression of gastric COX-1 nih.govfrontiersin.org.

Ester Derivatives: Triazolyl Esters of Ketorolac for Targeted Interactions

Esterification of the carboxylic acid group of ketorolac is another chemical modification strategy. Triazolyl esters of ketorolac, synthesized using click chemistry, have been explored to improve cell permeability and water solubility, particularly for targeted interactions researchgate.netresearchgate.netnih.govnih.gov. One such derivative, referred to as 15K, is a 1,2,3-triazolyl ester of ketorolac researchgate.netresearchgate.netnih.govnih.gov.

This modification has been shown to significantly boost the potency of ketorolac in certain biological contexts, such as inhibiting the oncogenic kinase PAK1 researchgate.netresearchgate.netnih.govnih.gov. The enhanced activity of 15K compared to ketorolac is attributed to its improved cell permeability due to the ester linkage masking the negatively charged carboxylate group researchgate.netnih.gov. Research indicates that 15K can be significantly more potent than ketorolac in inhibiting the growth of certain cancer cell lines and blocking PAK1 activity researchgate.netresearchgate.netnih.gov. Computational studies suggest that 15K acts as an allosteric inhibitor of PAK1, binding to a novel allosteric site nih.gov.

Research on Degradation Products and Their Chemical Properties

Understanding the degradation pathways and the chemical properties of degradation products of ketorolac is crucial for assessing its stability, purity, and potential toxicological implications. Forced degradation studies are conducted under various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal stress, to identify and characterize the degradation products scielo.brresearchgate.netinnovareacademics.in.

Studies have identified several degradation products of ketorolac under different stress conditions scielo.brresearchgate.net. For example, degradation products common under acidic and photolytic conditions have been observed, as well as those unique to specific stress conditions like oxidation or strong acid hydrolysis scielo.br. Analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS), are used to separate, identify, and characterize these degradation products scielo.brresearchgate.net. Computational studies, including density functional theory (DFT) calculations, have been employed to investigate the inherent stability and biochemical interactions of ketorolac and its degradation products, providing insights into their thermodynamic properties, molecular orbitals, and potential reactivity researchgate.netnih.govresearchgate.net. These studies can help to understand the chemical behavior of the degradation products and inform the development of stability-indicating analytical methods scielo.brinnovareacademics.in.

Emerging Research Areas and Future Directions in Ketorolac 1 Studies

Repurposing of Ketorolac (B1673617) Enantiomers in Non-Pain Indications (Pre-clinical focus)

Pre-clinical studies are investigating the potential of ketorolac enantiomers for indications beyond pain management. While the (S)-enantiomer is recognized for its COX inhibitory activity, the (R)-enantiomer, which is significantly less potent in COX inhibition, has shown potential for previously unrecognized activities nih.govresearchgate.netmdpi.com.

Research indicates that the (R)-enantiomer of ketorolac may possess analgesic activity independent of COX inhibition nih.gov. Furthermore, the (R)-enantiomer has demonstrated activity as an inhibitor of Rac1 and Cdc42 GTPases in experimental models researchgate.netmdpi.com. These GTPases are recognized as potential therapeutic targets in cancer, suggesting a possible role for (R)-ketorolac in oncology mdpi.com. Studies in athymic nude mice have shown that ketorolac alone substantially inhibited tumor formation, and combining ketorolac with sunitinib (B231) led to enhanced inhibition, indicating potential anti-tumor efficacy nih.gov.

Pre-clinical evidence also supports the investigation of ketorolac in the perioperative setting for potential benefits related to cancer outcomes, although further trials are warranted in various cancer types ecancer.org.

Advanced Drug Delivery System Research and Formulation Chemistry (Non-clinical focus)

Research in advanced drug delivery systems and formulation chemistry for ketorolac aims to improve its therapeutic profile by enhancing delivery efficiency, reducing systemic exposure, and potentially minimizing adverse effects. Non-clinical studies are exploring various innovative approaches.

Advanced nanocarrier systems, such as liposomes, niosomes, ethosomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), dendrimers, nanosuspensions/nanoemulsions, and nanofibers, are being investigated for the transdermal delivery of NSAIDs, including ketorolac researchgate.net. These systems offer potential advantages such as improved dermal penetration and extended drug release researchgate.net.

Studies have evaluated alternative strategies to optimize ketorolac transdermal delivery, including the use of prodrugs (e.g., polyoxyethylene glycol ester derivatives) and NLCs capes.gov.br. Polyoxyethylene glycol esterification has shown promise in enhancing ketorolac transdermal delivery, while NLCs may be more suitable for sustained release by forming a drug reservoir in the skin capes.gov.br. Research is also exploring topical formulations like emulgels for enhanced topical dispersion and prolonged local action researchgate.net.

Furthermore, research into sustained-release and controlled-release formulations of ketorolac is ongoing, aiming to provide long-acting options and improve therapeutic outcomes nih.govcolab.ws.

Mechanistic Insights into Pharmacological Synergies with Other Compounds (Pre-clinical/In vitro)

Investigations into the pharmacological synergies of ketorolac with other compounds are providing mechanistic insights into potentially enhanced therapeutic effects, particularly in pain management and other indications. These studies are primarily conducted at the pre-clinical and in vitro levels.

Pre-clinical evidence supports the synergistic analgesic efficacy of ketorolac when combined with opioids, leading to a reduction in opioid requirements and associated adverse effects in postoperative pain management oup.commedcentral.comnih.gov. This multimodal approach is advocated in clinical practice guidelines for acute pain management oup.com.

In models of peripheral neuropathic pain, pre-clinical studies have shown synergistic analgesic efficacy of ketorolac in combination with tramadol (B15222) and pregabalin (B1679071) mdpi.comresearchgate.net. The combination of ketorolac and pregabalin, in particular, demonstrated a notably stronger effect on mechanical allodynia in a rat model compared to the combination of ketorolac and tramadol researchgate.net.

In vitro and in vivo studies have also investigated potential interactions between ketorolac tromethamine and other drugs, such as cefixime (B193813) trihydrate. Spectrophotometric and calorimetric analyses have indicated potential interactions, although in vivo studies in rats suggested that co-administration did not impart deleterious impacts on the biological properties of either drug, indicating potential therapeutic effectiveness and safety banglajol.info.

Spectroscopic and Crystallographic Analysis of Ketorolac-Protein Complexes

Spectroscopic and crystallographic techniques are crucial for understanding the molecular interactions between ketorolac and its target proteins, providing detailed insights into binding mechanisms.

Studies utilizing techniques such as 1H saturation-transfer difference nuclear magnetic resonance (1H STD-NMR), UV absorption, circular dichroism (CD), and fluorescence spectroscopy have characterized the binding of ketorolac to human serum albumin (HSA) mdpi.comdntb.gov.ua. These studies indicate that the binding is spontaneous and involves interactions between the aromatic groups of ketorolac and HSA, primarily within subdomain IIIA (site II), stabilized by hydrogen bonding and hydrophobic forces mdpi.comdntb.gov.ua. Data from UV-VIS spectrophotometry and HPLC methods in rat models have also shown that ketorolac binds to serum proteins, with the percentage of binding changing over time and with drug concentration researchgate.netresearchgate.net.

While direct crystallographic studies of ketorolac bound to COX enzymes were not extensively detailed in the provided results, research on other NSAIDs binding to COX enzymes, utilizing X-ray crystal structures, provides a relevant context researchgate.net. These studies have shown how NSAIDs interact with residues like Ser530, Tyr355, Ser353, and Arg120 in COX-2 through hydrogen bonds researchgate.net. Comparisons of binding suggest that ibuprofen, diclofenac (B195802), and ketorolac bind similarly to COX-2, with tighter interactions towards Arg-120 and Tyr-355 researchgate.net. Crystallographic analysis of protein-ligand complexes is a standard method for structure-based drug design and understanding molecular interactions frontiersin.org.

Spectroscopic methods like STD-NMR can also provide insights into the binding of ligands to proteins, even in cases of moderate binding affinity mdpi.comresearchgate.net.

Data Tables:

While extensive raw data tables were not consistently available across the search results within the strict scope of the outline, some quantitative findings were reported:

TechniqueProtein InteractionKey FindingsSource
1H STD-NMR, UV, CD, Fluorescence SpectroscopyHuman Serum Albumin (HSA)Moderate binding affinity (10⁴ M⁻¹), spontaneous, endothermic, entropically driven. Aromatic groups interact preferentially in subdomain IIIA (site II). mdpi.comdntb.gov.ua mdpi.comdntb.gov.ua
UV-VIS Spectrophotometry, HPLCRat Serum ProteinsProtein binding changes with time and drug concentration. Highest binding observed at 60 minutes in rat model. researchgate.netresearchgate.net
In vitro enzyme assayCOX-1, COX-2 (for enantiomers)(S)-ketorolac inhibits COX-1 (IC₅₀ = 0.1 µM) and COX-2 (IC₅₀ = 2.7 µM). (R)-ketorolac is >100-fold less active. nih.govcaymanchem.com
In vivo rat pain assayAnalgesia (for enantiomers)(S)-ketorolac is approximately twice as potent as the racemic mixture and 60 times more potent than (R)-ketorolac. caymanchem.com
In vitro/In vivoCefixime TrihydrateSpectrophotometric and DSC changes observed in mixture. In vivo, no deleterious impact on biological properties in rats. banglajol.info

Detailed Research Findings (Examples):

In pre-clinical studies, (S)-ketorolac demonstrated potent inhibition of COX-1 and COX-2 enzymes with IC₅₀ values of 0.1 µM and 2.7 µM, respectively. caymanchem.com In contrast, (R)-ketorolac was found to be over 100 times less active against both COX subtypes. nih.gov

A study investigating the interaction of ketorolac and cefixime trihydrate using UV-Visible spectrophotometry and DSC showed spectral shifts and changes in melting endotherms in mixtures, suggesting interaction. banglajol.info

Analysis of ketorolac binding to HSA using multiple spectroscopic methods indicated a moderate binding affinity in the order of 10⁴ M⁻¹. mdpi.comdntb.gov.ua The binding was characterized as spontaneous, endothermic, and entropically driven. mdpi.comdntb.gov.ua

In a rat model, UV-VIS spectrophotometry and HPLC showed that the percentage of ketorolac bound to serum proteins varied with time and drug concentration, reaching a peak at 60 minutes post-administration. researchgate.netresearchgate.net

Q & A

Q. What experimental methods are recommended for quantifying Ketorolac(1-) in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a mobile phase of methanol:water (65:35 v/v) containing 0.1% O-phosphoric acid is a validated method for precise quantification . UV spectrophotometry at λmax 245 nm or multivariate regression models can also ensure accuracy, particularly in bulk drug analysis . Method validation should include linearity, precision, and sensitivity testing per ICH guidelines.

Q. How can researchers assess COX-1/COX-2 selectivity of Ketorolac(1-) in vitro?

Use enzyme inhibition assays with purified COX-1 and COX-2 isoforms. Measure IC50 values via spectrophotometric detection of prostaglandin metabolites (e.g., PGE2). Comparative analysis with selective COX-2 inhibitors (e.g., celecoxib) and non-selective NSAIDs (e.g., ibuprofen) can contextualize selectivity ratios .

Q. What are key considerations for designing clinical trials evaluating Ketorolac’s analgesic efficacy?

Adopt a double-blind, randomized controlled trial (RCT) design with standardized pain scales (e.g., VAS) and comparator arms (e.g., placebo or opioids). Ensure stratification by surgical type and pain severity. Sample size calculations should account for a minimum detectable effect size (e.g., 20% pain reduction), with ≥100 participants per arm for generalizability .

Q. How to evaluate Ketorolac’s stability under formulation stress conditions?

Conduct forced degradation studies under high temperature (40–60°C), humidity (75% RH), and UV light exposure. Monitor degradation kinetics via HPLC or spectrophotometry. For novel formulations like lipid emulsions, assess drug-excipient compatibility using thermal and spectroscopic analyses .

Q. What ethical and methodological challenges arise in pediatric Ketorolac research?

Pediatric studies require age-adjusted dosing (e.g., 0.5–1 mg/kg), stringent safety monitoring for renal toxicity, and validated pain assessment tools (e.g., FLACC scale). Regulatory compliance with off-label use documentation is critical, as intravenous Ketorolac is not universally approved for children .

Advanced Research Questions

Q. How can molecular docking and QSAR models improve Ketorolac derivative design?

Apply 2D-QSAR to predict anti-inflammatory activity using descriptors like lipophilicity (logP) and polar surface area. Validate top candidates (e.g., derivatives 32, 34, 37) via molecular docking against COX-2’s active site (PDB ID: 5IKT). Affinity energy thresholds (e.g., ≤−8 kcal/mol) and hydrogen-bond interactions with Tyr385/Ser530 residues indicate potential efficacy .

Q. What strategies resolve contradictions in Ketorolac’s dose-dependent efficacy vs. safety profiles?

Perform meta-analyses of RCTs comparing lower (e.g., 10–15 mg IV) and FDA-approved doses (30 mg). Use subgroup analyses to identify populations where lower doses achieve equianalgesia (e.g., post-orthopedic surgery) without increasing adverse events (e.g., GI bleeding). Confounding factors like renal function must be adjusted statistically .

Q. How does Ketorolac synergize with opioids in cancer pain management?

Design crossover studies where Ketorolac (60 mg/day) is adjunctive to morphine. Measure opioid-sparing effects via dose-titration endpoints and analgesia duration. Pharmacodynamic modeling can quantify additive vs. synergistic interactions. Note: Long-term safety data are lacking, necessitating toxicity monitoring in extended trials .

Q. What novel ester derivatives of Ketorolac enhance physicochemical stability?

Synthesize and characterize esters (e.g., isopropyl ester) using NMR and mass spectrometry. Assess solubility, partition coefficients (logP), and hydrolytic stability in simulated physiological conditions. Stability under light exposure is critical; derivatives with <5% degradation after 48h UV exposure are prioritized .

Q. How to address conflicting evidence on Ketorolac’s anti-inflammatory vs. analgesic mechanisms?

Conduct in vivo models comparing COX inhibition timelines with behavioral pain responses (e.g., rodent paw withdrawal). Use knockout mice (COX-1<sup>−/−</sup> or COX-2<sup>−/−</sup>) to isolate pathway contributions. Transcriptomic profiling of inflammatory markers (e.g., IL-6, TNF-α) can further clarify mechanism dominance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.